molecular formula C23H21NO4S B281391 4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B281391
M. Wt: 407.5 g/mol
InChI Key: FFVNHLBXWDXVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, commonly known as MTNB, is a synthetic compound that has gained attention due to its potential use in scientific research. MTNB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of MTNB involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a protein that is involved in many cellular processes, including cell growth, proliferation, and survival. MTNB inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
MTNB has been shown to have biochemical and physiological effects on cancer cells. MTNB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of apoptosis. MTNB also inhibits the expression of anti-apoptotic proteins, which can promote cell survival. Additionally, MTNB has been found to inhibit the activation of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

MTNB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTNB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MTNB is that it has only been studied in vitro, and its efficacy in vivo is not yet known.

Future Directions

There are several future directions for research related to MTNB. One direction is to study the efficacy of MTNB in vivo, particularly in animal models of cancer. Another direction is to investigate the potential use of MTNB in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the development of MTNB analogs with improved efficacy and potency is an area of research that holds promise for the future.

Synthesis Methods

MTNB has been synthesized using a method that involves the reaction of 4-methoxybenzenesulfonyl chloride with 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base. This method has been optimized to produce high yields of MTNB with high purity.

Scientific Research Applications

MTNB has been shown to have potential applications in scientific research, particularly in the field of cancer research. MTNB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MTNB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, MTNB has been found to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy.

properties

Molecular Formula

C23H21NO4S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3

InChI Key

FFVNHLBXWDXVIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Origin of Product

United States

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